molecular formula C21H20N2O4S B6902854 6-methoxy-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide

6-methoxy-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No.: B6902854
M. Wt: 396.5 g/mol
InChI Key: RPGNOSGQNSTJCN-UHFFFAOYSA-N
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Description

6-methoxy-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, a thiazole ring, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium nitrite, hydrochloric acid, and formylcyclohexanone .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-methoxy-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methoxy-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring and chromene core are believed to play crucial roles in its biological activity by binding to enzymes or receptors, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-methoxy-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide apart is its unique combination of a chromene core, thiazole ring, and methoxyphenyl group, which may confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

6-methoxy-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-25-18-5-6-20-14(8-18)7-15(10-27-20)21(24)23-16-3-2-4-19(9-16)26-11-17-12-28-13-22-17/h2-6,8-9,12-13,15H,7,10-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGNOSGQNSTJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(C2)C(=O)NC3=CC(=CC=C3)OCC4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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